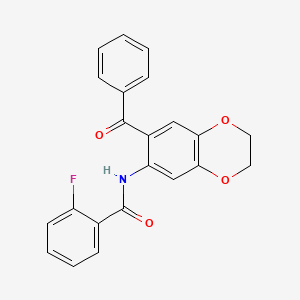
N~2~-(tert-butyl)-N~1~-(2-methyl-4-quinolinyl)glycinamide oxalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~2~-(tert-butyl)-N~1~-(2-methyl-4-quinolinyl)glycinamide oxalate, also known as BMN-673, is a potent and selective inhibitor of poly (ADP-ribose) polymerase (PARP). PARP is an enzyme that plays a crucial role in DNA repair mechanisms. Inhibition of PARP has been shown to enhance the efficacy of chemotherapy and radiation therapy in cancer treatment.
Wirkmechanismus
N~2~-(tert-butyl)-N~1~-(2-methyl-4-quinolinyl)glycinamide oxalate inhibits PARP by binding to its catalytic domain, preventing the enzyme from repairing single-strand DNA breaks. This leads to the accumulation of DNA damage, which ultimately results in apoptosis of cancer cells. N~2~-(tert-butyl)-N~1~-(2-methyl-4-quinolinyl)glycinamide oxalate has been shown to be more potent and selective than other PARP inhibitors, such as olaparib and veliparib.
Biochemical and Physiological Effects:
N~2~-(tert-butyl)-N~1~-(2-methyl-4-quinolinyl)glycinamide oxalate has been shown to induce DNA damage and apoptosis in cancer cells, while sparing normal cells. It has also been shown to enhance the sensitivity of cancer cells to chemotherapy and radiation therapy. N~2~-(tert-butyl)-N~1~-(2-methyl-4-quinolinyl)glycinamide oxalate has a favorable pharmacokinetic profile and can be administered orally.
Vorteile Und Einschränkungen Für Laborexperimente
N~2~-(tert-butyl)-N~1~-(2-methyl-4-quinolinyl)glycinamide oxalate has several advantages for lab experiments. It is a potent and selective PARP inhibitor, which makes it useful for investigating the role of PARP in DNA repair mechanisms. N~2~-(tert-butyl)-N~1~-(2-methyl-4-quinolinyl)glycinamide oxalate has also been shown to enhance the efficacy of chemotherapy and radiation therapy, making it useful for investigating combination therapies. However, N~2~-(tert-butyl)-N~1~-(2-methyl-4-quinolinyl)glycinamide oxalate has limitations in terms of its cost and availability, which may limit its use in some lab experiments.
Zukünftige Richtungen
There are several future directions for research on N~2~-(tert-butyl)-N~1~-(2-methyl-4-quinolinyl)glycinamide oxalate. One area of interest is investigating the use of N~2~-(tert-butyl)-N~1~-(2-methyl-4-quinolinyl)glycinamide oxalate in combination with other targeted therapies, such as immune checkpoint inhibitors. Another area of interest is investigating the use of N~2~-(tert-butyl)-N~1~-(2-methyl-4-quinolinyl)glycinamide oxalate in combination with different chemotherapy and radiation therapy regimens. Additionally, there is interest in developing more potent and selective PARP inhibitors based on the structure of N~2~-(tert-butyl)-N~1~-(2-methyl-4-quinolinyl)glycinamide oxalate.
Synthesemethoden
The synthesis of N~2~-(tert-butyl)-N~1~-(2-methyl-4-quinolinyl)glycinamide oxalate involves the reaction of 2-methyl-4-quinolinecarboxylic acid with tert-butylamine to form N~1~-(2-methyl-4-quinolinyl)glycinamide. This intermediate is then reacted with oxalyl chloride to form N~1~-(2-methyl-4-quinolinyl)glycinamide oxalate, which is then converted to N~2~-(tert-butyl)-N~1~-(2-methyl-4-quinolinyl)glycinamide oxalate by treating it with tert-butylamine.
Wissenschaftliche Forschungsanwendungen
N~2~-(tert-butyl)-N~1~-(2-methyl-4-quinolinyl)glycinamide oxalate has been extensively studied for its potential in cancer treatment. It has been shown to enhance the efficacy of chemotherapy and radiation therapy in various cancer types, including breast, ovarian, and lung cancer. N~2~-(tert-butyl)-N~1~-(2-methyl-4-quinolinyl)glycinamide oxalate has also been investigated for its potential in combination with other targeted therapies, such as PARP inhibitors and immune checkpoint inhibitors.
Eigenschaften
IUPAC Name |
2-(tert-butylamino)-N-(2-methylquinolin-4-yl)acetamide;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O.C2H2O4/c1-11-9-14(12-7-5-6-8-13(12)18-11)19-15(20)10-17-16(2,3)4;3-1(4)2(5)6/h5-9,17H,10H2,1-4H3,(H,18,19,20);(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKNVVCUPWOCQOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)NC(=O)CNC(C)(C)C.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(1-{[1-(2-fluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-3-piperidinyl)carbonyl]morpholine](/img/structure/B6032699.png)
![1-[2-(4-methoxyphenyl)ethyl]-4-{[4-(1H-pyrazol-1-yl)benzyl]amino}-2-pyrrolidinone](/img/structure/B6032710.png)

![6-chloro-N~4~-[2-(4-methoxyphenyl)ethyl]-2,4-pyrimidinediamine](/img/structure/B6032730.png)
![2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-methoxy-N-[(1-methyl-2-piperidinyl)methyl]benzamide](/img/structure/B6032738.png)
![3-benzyl-N-{4-[chloro(difluoro)methoxy]phenyl}-2-[(3,4-dichlorophenyl)imino]-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B6032743.png)
![N-cyclopentyl-2-(5-oxo-3-phenyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-6-yl)acetamide](/img/structure/B6032750.png)
![N-{2-[(1-benzyl-4-piperidinyl)amino]-2-oxoethyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide](/img/structure/B6032760.png)

![3-[2-(3-fluorophenyl)ethyl]-1-(tetrahydro-2H-pyran-4-ylcarbonyl)piperidine](/img/structure/B6032778.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(2-methylphenyl)-N~2~-(2-phenylethyl)glycinamide](/img/structure/B6032786.png)
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-1-(4-pentenoyl)prolinamide](/img/structure/B6032795.png)
![1-phenyl-4-{3-[1-(tetrahydro-2-furanylcarbonyl)-4-piperidinyl]propanoyl}piperazine](/img/structure/B6032802.png)
![3-[1-(dimethylamino)cyclopentyl]-1,1-diphenyl-2-propyn-1-ol hydrochloride](/img/structure/B6032807.png)